molecular formula C14H18N4O4 B3989731 1-[2-(2-nitroanilino)-2-oxoethyl]piperidine-4-carboxamide

1-[2-(2-nitroanilino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B3989731
M. Wt: 306.32 g/mol
InChI Key: MVMIUNOGXSIZAC-UHFFFAOYSA-N
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Description

1-[2-(2-nitroanilino)-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a nitroaniline moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-nitroanilino)-2-oxoethyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Nitroaniline Intermediate: The starting material, 2-nitroaniline, is prepared by nitration of aniline using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Piperidine: The nitroaniline intermediate is then coupled with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-nitroanilino)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amino group formed after reduction can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Reduction: Formation of 1-[2-(2-aminoanilino)-2-oxoethyl]piperidine-4-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the piperidine ring.

Scientific Research Applications

1-[2-(2-nitroanilino)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine core.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Materials Science: It can be used in the design and synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-nitroanilino)-2-oxoethyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitroaniline moiety can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitroanilino)ethanol: A related compound with a similar nitroaniline moiety but different functional groups.

    ((2-(2-Nitroanilino)-2-oxoethyl)sulfonyl)acetic acid: Another compound featuring the nitroaniline group with different substituents.

Uniqueness

1-[2-(2-nitroanilino)-2-oxoethyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, nitroaniline moiety, and carboxamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-(2-nitroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c15-14(20)10-5-7-17(8-6-10)9-13(19)16-11-3-1-2-4-12(11)18(21)22/h1-4,10H,5-9H2,(H2,15,20)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMIUNOGXSIZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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